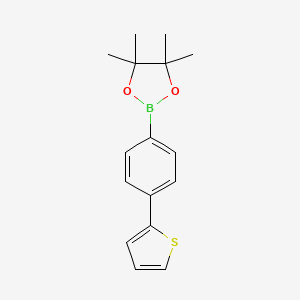

4,4,5,5-Tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a thiophene-substituted aromatic ring. This compound belongs to the 1,3,2-dioxaborolane family, characterized by a five-membered ring containing two oxygen atoms and a boron center. The thiophene moiety introduces sulfur heteroatoms, which enhance electronic conjugation and reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and materials science applications such as organic electronics .

Synthetic routes for this compound typically involve lithium-halogen exchange followed by borylation. For example, analogous structures like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () are synthesized via halogen-lithium exchange and subsequent reaction with pinacol borate . The thiophene group is introduced via Suzuki coupling or direct functionalization of pre-borylated intermediates .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-thiophen-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)13-9-7-12(8-10-13)14-6-5-11-20-14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXXIOJSOCXPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of thiophene-2-boronic acid with an appropriate phenyl halide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves the use of a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and a solvent (like toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Conversion to corresponding phenols or ketones.

Reduction: Formation of corresponding boronic acids or alcohols.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

Chemistry: It is widely used in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: It serves as a reagent in biochemical assays and the study of enzyme mechanisms.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, facilitating cross-coupling reactions. The boronic ester group can undergo transmetalation with various metal catalysts, leading to the formation of new carbon-carbon bonds. The thiophene ring also plays a role in stabilizing intermediates and enhancing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities with analogous dioxaborolane derivatives:

Reactivity in Cross-Coupling Reactions

- Thiophene-Substituted Derivative : The sulfur atom in the thiophene group facilitates electron delocalization, improving oxidative stability and catalytic efficiency in Suzuki-Miyaura couplings. However, steric hindrance from the methyl groups on the dioxaborolane ring may reduce reaction rates compared to less hindered analogs .

- Ethynyl-Substituted Derivative (): The phenylethynyl group enables extended conjugation, making it ideal for synthesizing conjugated polymers. Its reactivity in Sonogashira couplings is superior to the thiophene analog due to the linear alkyne structure .

- Methoxyphenyl Derivative () : The electron-rich methoxy group enhances nucleophilicity, leading to faster coupling with aryl halides. However, it is less stable under acidic conditions compared to thiophene-containing derivatives .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique dioxaborolane structure. This compound has gained attention in medicinal chemistry and organic synthesis due to its potential biological activity and versatility in chemical reactions. The molecular formula is , with a molecular weight of approximately 284.25 g/mol.

Chemical Structure

The compound features a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with a thiophene moiety. This structural arrangement contributes to its electronic properties and reactivity in various chemical processes.

Research indicates that compounds containing boron and thiophene can interact with biological molecules such as proteins and nucleic acids. This interaction may influence cellular processes, making it a candidate for drug development targeting diseases like cancer and neurodegenerative disorders. The presence of the thiophene ring enhances the compound's electronic properties, which can be beneficial in medicinal applications.

Case Studies

- Cancer Research : Preliminary studies suggest that derivatives of 4,4,5,5-tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this boron-containing framework have shown promise in inhibiting tumor growth in vitro.

- Neurodegenerative Disorders : Investigations into the neuroprotective effects of this compound have revealed potential mechanisms that could mitigate neuronal damage associated with conditions like Alzheimer's disease. The interaction of the compound with amyloid-beta peptides is an area of ongoing research.

- Infectious Diseases : Some studies have explored the antibacterial properties of related compounds, suggesting that modifications to the dioxaborolane structure could enhance activity against resistant bacterial strains.

Research Findings

A summary of key research findings on the biological activity of 4,4,5,5-tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane is presented in the following table:

| Study Focus | Findings | Reference |

|---|---|---|

| Cytotoxicity in Cancer Cells | Exhibited significant cytotoxic effects on multiple cancer cell lines | |

| Neuroprotection | Potential to inhibit amyloid-beta aggregation | |

| Antibacterial Activity | Modifications showed enhanced activity against certain bacterial strains |

Synthesis and Applications

The synthesis of 4,4,5,5-tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane typically involves coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This process allows for the efficient construction of complex organic molecules with desired functionalities.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis for pharmaceuticals and advanced materials. Its ability to form carbon-carbon bonds through palladium-catalyzed reactions makes it a versatile tool in synthetic chemistry .

Comparative Analysis with Similar Compounds

The following table compares 4,4,5,5-tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane | Methyl-substituted thiophene | Different electronic properties due to methyl group |

| 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester | Contains trifluoromethyl group | Enhanced electron-withdrawing effects impacting reactivity |

| 4-Methylthiophene-2-boronic Acid Pinacol Ester | Boron attached to methylthiophene | Useful in cross-coupling reactions but less stable than dioxaborolanes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.